3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione
Description
3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione is an organic compound with a complex structure that includes a pyrrolidinedione core and a 3,4-dimethoxybenzyl group
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-12-4-3-9(5-13(12)20-2)6-15-7-10-11(17)8-16-14(10)18/h3-5,7,17H,6,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZVRCNFSNMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=CC2=C(CNC2=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable pyrrolidinedione precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the benzylamine moiety but lacks the pyrrolidinedione core.
2,4-Pyrrolidinedione: Contains the pyrrolidinedione core but lacks the benzylamine group.
N-Benzylpyrrolidinedione: Similar structure but with different substituents on the benzyl group.
Uniqueness
3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione is unique due to its combination of the 3,4-dimethoxybenzyl group and the pyrrolidinedione core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
